1-Benzylcyclobutan-1-amine hydrochloride

Description

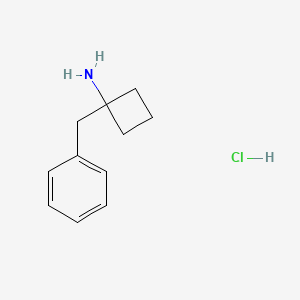

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(7-4-8-11)9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCQOWBTPGTYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738966 | |

| Record name | 1-Benzylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255306-40-1 | |

| Record name | 1-Benzylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-benzylcyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The cyclobutane motif is of increasing interest in pharmaceutical development due to its ability to impart unique conformational constraints and metabolic stability to drug candidates. This document details two primary, field-proven synthetic routes: a Grignard-based approach commencing with cyclobutanecarbonitrile and a Ritter reaction pathway starting from cyclobutanone. Each route is presented with in-depth mechanistic insights, a discussion of the rationale behind experimental choices, and detailed, step-by-step protocols. This guide is intended to serve as a practical resource for researchers and scientists in the field of organic synthesis and drug development, enabling the reliable and efficient synthesis of this important amine.

Introduction

The cyclobutane ring is a strained four-membered carbocycle that has garnered significant attention in contemporary medicinal chemistry. Its incorporation into molecular scaffolds can lead to compounds with novel pharmacological profiles, improved metabolic stability, and enhanced binding affinities to biological targets. 1-Benzylcyclobutan-1-amine and its hydrochloride salt are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the benzyl group provides a handle for further functionalization, while the cyclobutylamine core offers a rigid scaffold for the precise positioning of pharmacophoric elements.

This guide will explore two robust and versatile synthetic strategies for the preparation of 1-benzylcyclobutan-1-amine hydrochloride. The selection of a particular route may depend on the availability of starting materials, desired scale of synthesis, and the specific requirements of the research program.

PART 1: The Grignard-Based Synthesis Pathway

This synthetic approach leverages the nucleophilic addition of a benzyl Grignard reagent to cyclobutanecarbonitrile to construct the core carbon skeleton. The resulting imine is subsequently hydrolyzed to a ketone, which then undergoes reductive amination to yield the target primary amine.

Mechanistic Rationale and Strategic Considerations

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of benzylmagnesium chloride as the Grignard reagent is strategic due to its commercial availability and high reactivity. The reaction with cyclobutanecarbonitrile proceeds via nucleophilic attack of the benzyl carbanion on the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine. Acidic workup hydrolyzes this intermediate to 1-benzylcyclobutyl ketone.

A critical subsequent step is the reductive amination of the ketone. This transformation is typically carried out in a one-pot fashion where the ketone is first condensed with an ammonia source to form an imine or enamine in situ, which is then reduced to the amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to favor the formation of the primary amine and minimize side reactions.

Visualizing the Grignard-Based Pathway

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzylcyclobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Benzylcyclobutan-1-amine hydrochloride. It is important to note that while this compound is of significant interest, publicly available experimental data is limited. Therefore, this document serves a dual purpose: to present the available computed data and, more critically, to provide detailed, field-proven methodologies for the experimental determination of these essential parameters. As Senior Application Scientists, we emphasize not just the "what" but the "why" and "how"—grounding our protocols in established principles to ensure scientific integrity and reproducibility.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

1.1. Chemical Structure and Computed Properties

1-Benzylcyclobutan-1-amine hydrochloride possesses a unique structural motif, combining a cyclobutane ring with a benzylamine moiety. This structure imparts a specific three-dimensional conformation that influences its interaction with biological targets and its physicochemical behavior.

-

Chemical Name: 1-Benzylcyclobutan-1-amine hydrochloride

-

Molecular Formula: C₁₁H₁₆ClN

-

Molecular Weight: 197.70 g/mol [1]

-

Canonical SMILES: C1CC(C1)(CC2=CC=CC=C2)N.Cl

-

InChI Key: DTRPKFKMRNDMIX-UHFFFAOYSA-N[1]

Table 1: Computed Physicochemical Properties for 3-Benzylcyclobutan-1-amine (a positional isomer)

| Property | Value | Source |

| Molecular Weight | 197.70 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem (computed) |

| Hydrogen Bond Donor Count | 2 | PubChem (computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (computed)[1] |

| Rotatable Bond Count | 2 | PubChem (computed)[1] |

| Exact Mass | 197.0971272 | PubChem (computed)[1] |

| Topological Polar Surface Area | 26 Ų | PubChem (computed)[1] |

1.2. Spectral Characterization: A Predictive Overview

While specific spectra for 1-Benzylcyclobutan-1-amine hydrochloride are not available, we can predict the expected features based on its structure. The characterization would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. For this molecule, both ¹H and ¹³C NMR would be required.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of diastereotopic protons. Key expected signals include:

-

Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).

-

Benzylic methylene protons (singlet or AB quartet, ~2.5-3.0 ppm).

-

Cyclobutane methylene protons (complex multiplets, ~1.8-2.5 ppm). The conformational rigidity and puckering of the cyclobutane ring can lead to complex splitting patterns.[2][3][4]

-

Amine protons (broad singlet, variable chemical shift depending on concentration and solvent).

-

-

¹³C NMR: The carbon NMR spectrum would provide evidence for the number of unique carbon environments.

-

Aromatic carbons (multiple signals, ~125-140 ppm).

-

Benzylic methylene carbon (~40-50 ppm).

-

Quaternary carbon of the cyclobutane ring bearing the amine and benzyl groups (~50-60 ppm).

-

Cyclobutane methylene carbons (~20-35 ppm). The chemical shifts of cyclobutane carbons are typically found upfield.[5]

-

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass of the free base (C₁₁H₁₅N) is 161.1204. The mass spectrum would likely show the molecular ion peak [M]+ and characteristic fragmentation patterns, such as the loss of the benzyl group.

Core Physicochemical Properties: Experimental Determination

The following sections detail the robust experimental protocols for determining the key physicochemical properties that are critical for drug development.

2.1. Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity. Pure crystalline solids typically have a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depressed and broader melting range.

Experimental Protocol for Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline 1-Benzylcyclobutan-1-amine hydrochloride is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed to a height of 2-3 mm.[6][7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated digital melting point apparatus.[7]

-

Measurement: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid phase has liquefied are recorded as the melting range.[8]

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

2.2. Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a crucial determinant of a drug's oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9]

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

-

System Preparation: An excess amount of 1-Benzylcyclobutan-1-amine hydrochloride is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[10]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[9]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Data Analysis: The solubility is reported in units of mg/mL or µg/mL.

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: The gold-standard shake-flask method for solubility.

2.3. Dissociation Constant (pKa): Understanding Ionization Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine hydrochloride, the pKa of the conjugate acid is a critical parameter as it dictates the extent of ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[12][13][14]

Experimental Protocol for pKa Determination (Potentiometric Titration)

-

Solution Preparation: A precise amount of 1-Benzylcyclobutan-1-amine hydrochloride is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[12][13] The ionic strength of the solution is kept constant using an inert salt like KCl.[13]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[12][13]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[12][13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, or by calculating the first derivative of the titration curve to identify the inflection point.

Diagram 3: Logic of pKa Determination by Titration

Caption: The principle of determining pKa via potentiometric titration.

Synthesis and Analytical Control

3.1. Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of N-benzylamines is reductive amination. While a specific protocol for 1-Benzylcyclobutan-1-amine is not detailed in the literature, a plausible route would involve the reaction of cyclobutanone with benzylamine to form an intermediate imine, which is then reduced in situ.

General Synthetic Scheme:

-

Imine Formation: Cyclobutanone is reacted with benzylamine, often with acid catalysis, to form the N-benzylidenecyclobutanamine intermediate.

-

Reduction: The imine is then reduced to the final product using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).[15][16]

-

Salt Formation: The resulting free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.

3.2. Analytical Purity and Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of amine hydrochlorides.[17][18]

General HPLC Method Parameters:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., ~254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak. Concentration is determined by comparison to a standard curve of known concentrations. For amines, derivatization may be employed to enhance detection sensitivity.[19][20]

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of 1-Benzylcyclobutan-1-amine hydrochloride and provided robust, detailed protocols for their experimental determination. While specific experimental data for this molecule remains to be published, the methodologies presented here provide a clear and scientifically sound pathway for its comprehensive characterization. The structural features of this compound, particularly the cyclobutane ring, suggest that further investigation into its conformational dynamics and their influence on biological activity would be a valuable area of future research. As with any novel compound, the generation of precise, reproducible experimental data is the cornerstone of successful drug development.

References

-

PubChem. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Kim, M. H., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research, 32(1), 59–66. [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]

-

Academia.edu. (2021). experiment (1) determination of melting points. [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Scientific Research Publishing. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Open Journal of Synthesis Theory and Applications. [Link]

-

ACS Publications. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]

-

MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

ResearchGate. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

-

National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

-

Scilight Press. (2021). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Journal of Analytical Sciences and Applied Biotechnology. [Link]

- Google Patents.

-

University of Calgary. Melting point determination. [Link]

-

MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Institutes of Health. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

-

Shodex HPLC Columns. Analysis of Short Amines without Using Ion Pair Reagent. [Link]

-

Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

PubMed. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]

-

Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]

-

National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

- Google Patents.

Sources

- 1. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride | C11H16ClN | CID 71742397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. lifechemicals.com [lifechemicals.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 16. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 17. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Benzylcyclobutan-1-amine Hydrochloride: Elucidating the Mechanism of Action

A Note to Our Scientific Audience:

Following a comprehensive search of authoritative scientific databases and literature, it has been determined that there is currently no publicly available information regarding the mechanism of action, pharmacological properties, or therapeutic applications of 1-benzylcyclobutan-1-amine hydrochloride. While chemical suppliers list the compound and provide basic chemical data and safety information, its biological activity and molecular targets remain uncharacterized in published scientific literature.

This guide, therefore, serves as a foundational document outlining the known chemical properties of 1-benzylcyclobutan-1-amine hydrochloride and presents a hypothetical framework for its potential investigation. It is designed for researchers, scientists, and drug development professionals who may be interested in exploring the pharmacological potential of this novel chemical entity.

Part 1: Chemical Identity and Properties

1-Benzylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClN.[1] Its structure features a cyclobutane ring with a benzyl group and an amine group attached to the same carbon atom. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of 1-Benzylcyclobutan-1-amine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN | PubChem[1] |

| Molecular Weight | 197.70 g/mol | PubChem[1] |

| IUPAC Name | 1-benzylcyclobutan-1-amine;hydrochloride | PubChem |

| CAS Number | 1255306-40-1 | Beijing Thinkbond Technology Co., Ltd.[2] |

Part 2: Postulated Mechanisms and Avenues for Investigation

Given the structural motifs present in 1-benzylcyclobutan-1-amine hydrochloride, several hypotheses regarding its potential mechanism of action can be formulated. The presence of a benzylamine substructure is common in many biologically active compounds. Benzylamines and related structures have been shown to interact with a variety of biological targets.[3][4][5]

Hypothetical Molecular Targets:

-

Monoamine Transporters: The structural similarity to phenethylamine derivatives suggests potential interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters can lead to increased synaptic concentrations of the respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.

-

Receptor Systems: The amine group could interact with various G-protein coupled receptors (GPCRs) or ligand-gated ion channels. For instance, it could have affinity for adrenergic, dopaminergic, or serotonergic receptors.

-

Enzyme Inhibition: The molecule could act as an inhibitor of enzymes such as monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters.

Part 3: Proposed Experimental Workflow for Elucidation of Mechanism of Action

To investigate the currently unknown mechanism of action of 1-benzylcyclobutan-1-amine hydrochloride, a systematic, multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary molecular target(s) and then characterize the downstream functional consequences of this interaction.

Figure 1: A proposed experimental workflow for elucidating the mechanism of action.

Step-by-Step Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized framework for a competitive radioligand binding assay, a crucial step in validating a potential molecular target identified from a broad screening panel.

Objective: To determine the binding affinity (Ki) of 1-benzylcyclobutan-1-amine hydrochloride for a specific target receptor (e.g., Dopamine Transporter, DAT).

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human DAT).

-

Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT).

-

1-Benzylcyclobutan-1-amine hydrochloride (test compound).

-

Known non-selective inhibitor for determining non-specific binding (e.g., cocaine for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

96-well microplates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of 1-benzylcyclobutan-1-amine hydrochloride in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound or the non-selective inhibitor.

-

Cell membranes expressing the target receptor.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of the non-selective inhibitor) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Hypothetical Data from a Radioligand Binding Assay

| Compound | Target | IC₅₀ (nM) | Ki (nM) |

| 1-Benzylcyclobutan-1-amine HCl | DAT | 150 | 75 |

| 1-Benzylcyclobutan-1-amine HCl | SERT | >10,000 | >5,000 |

| 1-Benzylcyclobutan-1-amine HCl | NET | 850 | 425 |

This data is purely illustrative and does not represent actual experimental results.

Part 4: Potential Therapeutic Applications

Based on the hypothetical mechanisms of action, 1-benzylcyclobutan-1-amine hydrochloride could be investigated for a range of therapeutic applications. For instance, if it is found to be a selective dopamine reuptake inhibitor, it could have potential in the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) or depression. If it interacts with other central nervous system targets, it might be explored for anxiety disorders, neuropathic pain, or other neurological conditions.

Part 5: Safety and Toxicology

The GHS classification for the related compound (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Any research involving this compound should be conducted with appropriate personal protective equipment and in a well-ventilated area. Comprehensive toxicological studies would be a necessary component of any drug development program for this compound.

Conclusion

1-Benzylcyclobutan-1-amine hydrochloride represents a novel chemical entity with unexplored pharmacological potential. While its mechanism of action is currently unknown, its chemical structure suggests plausible interactions with key biological targets in the central nervous system. The experimental framework outlined in this guide provides a roadmap for future research to elucidate its pharmacological profile and assess its potential as a therapeutic agent. The scientific community is encouraged to undertake these investigations to unlock the potential of this and other uncharacterized molecules.

References

-

PubChem. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-Methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Yan, L., et al. (2023). Safety, Tolerability, and Pharmacokinetics of Benralizumab: A Phase 1, Randomized, Single-Blind Study of Healthy Chinese Participants. Drug Design, Development and Therapy, 17, 279–289. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. Retrieved from [Link]

-

EurekAlert!. (2025). Insilico received positive topline results from two phase 1 trials of ISM5411, new drug designed using generative AI for the treatment of inflammatory bowel disease. American Association for the Advancement of Science (AAAS). Retrieved from [Link]

-

Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(25), 21723–21735. Retrieved from [Link]

-

ClinicalTrials.gov. Efficacy and Safety Study of Benralizumab Added to High-dose Inhaled Corticosteroid Plus LABA in Patients With Uncontrolled Asthma. U.S. National Library of Medicine. Retrieved from [Link]

-

PubChem. Cyclobenzaprine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(25), 21723–21735. Retrieved from [Link]

-

THYZOID. (2022, May 21). Making Benzyl Chloride A Useful Chemical [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. 1-benzylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

-

Beijing Thinkbond Technology Co., Ltd. 1-Benzylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride | C11H16ClN | CID 71742397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylcyclobutan-1-amine hydrochloride - CAS:1255306-40-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 1-Benzylcyclobutan-1-amine Hydrochloride as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of the Cyclobutane Motif

In contemporary medicinal chemistry and drug development, the deliberate incorporation of strained ring systems has emerged as a powerful strategy for optimizing the physicochemical and pharmacological properties of lead compounds. The cyclobutane moiety, in particular, is a highly valued structural unit. It serves as a saturated, three-dimensional bioisostere for commonly used groups like phenyl rings, gem-dimethyl groups, or alkynes.[1][2] Introducing a cyclobutane scaffold can enhance metabolic stability, improve solubility, and modulate lipophilicity, thereby favorably impacting the overall drug-like properties of a molecule.[2]

1-Benzylcyclobutan-1-amine hydrochloride is a key building block that provides a direct and efficient entry point for introducing this valuable cyclobutane core. Its structure is characterized by a primary amine nucleophile positioned at a quaternary center on the cyclobutane ring, with a benzyl group providing steric bulk and lipophilicity. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the volatile free amine. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for its application in organic synthesis.

Physicochemical Properties and Safety Data

A clear understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClN |

| Molecular Weight | 197.70 g/mol [3] |

| IUPAC Name | 1-benzylcyclobutan-1-amine;hydrochloride |

| CAS Number | 1464091-61-9 (trans isomer)[3] |

| Appearance | Typically an off-white to white solid |

| Parent Compound | 3-Benzylcyclobutan-1-amine[3] |

Safety Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Protocols

The synthetic utility of 1-benzylcyclobutan-1-amine hydrochloride is primarily centered on the reactivity of its primary amine group. Before use in most reactions, the amine hydrochloride must be neutralized with a suitable base to generate the free amine in situ, which then acts as the active nucleophile.

Application: N-Acylation for Amide Bond Formation

The formation of an amide bond is one of the most crucial transformations in organic and medicinal chemistry, as this linkage is a cornerstone of peptides, proteins, and a vast number of pharmaceutical agents.[4] 1-Benzylcyclobutan-1-amine serves as an excellent substrate for N-acylation, allowing for the synthesis of a diverse range of N-benzylcyclobutyl amides.

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the free amine on an activated carbonyl species, such as an acyl chloride, anhydride, or a carboxylic acid activated by a coupling reagent. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. Its role is twofold: first, to neutralize the hydrochloride salt to liberate the free amine, and second, to scavenge the acidic byproduct (e.g., HCl) generated during the acylation, driving the reaction to completion.

Caption: Workflow for N-Acylation Reaction.

Protocol 1: Synthesis of N-(1-benzylcyclobutyl)benzamide

This protocol details a standard procedure for the acylation of 1-benzylcyclobutan-1-amine hydrochloride with benzoyl chloride.

Materials:

-

1-Benzylcyclobutan-1-amine hydrochloride (1.0 equiv.)

-

Benzoyl chloride (1.1 equiv.)

-

Triethylamine (TEA) (2.5 equiv.)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzylcyclobutan-1-amine hydrochloride (e.g., 1.0 g, 5.06 mmol).

-

Solvent and Base Addition: Add anhydrous DCM (25 mL) and triethylamine (1.76 mL, 12.65 mmol, 2.5 equiv.). Stir the resulting slurry at room temperature for 15 minutes to ensure neutralization.

-

Acylation: Cool the mixture to 0 °C using an ice-water bath. Add benzoyl chloride (0.64 mL, 5.57 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes. Rationale: The dropwise addition at low temperature helps to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: a. Quench the reaction by adding 20 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Rationale: The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(1-benzylcyclobutyl)benzamide.

Application: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[5][6] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in the same pot to the target amine.[7]

Causality and Mechanistic Insight: This one-pot process is highly efficient. The initial condensation between the amine and the carbonyl is a reversible equilibrium. The subsequent reduction of the C=N double bond is irreversible, which pulls the equilibrium towards the product. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the starting ketone or aldehyde, preventing competitive reduction of the carbonyl starting material.[7] The use of an acid catalyst (like acetic acid) can accelerate imine formation, while drying agents (like molecular sieves) can be added to remove the water byproduct and further drive the initial condensation.

Sources

- 1. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride | C11H16ClN | CID 71742397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Troubleshooting & Optimization

Technical Support Center: 1-Benzylcyclobutan-1-amine Hydrochloride

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for 1-Benzylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of this compound in solution. Ensuring the stability of your compound is critical for the accuracy, reproducibility, and validity of your experimental results.

This document provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate potential challenges during your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1-Benzylcyclobutan-1-amine hydrochloride in solution.

Q1: What are the general storage recommendations for 1-Benzylcyclobutan-1-amine hydrochloride solutions?

As a solid, 1-Benzylcyclobutan-1-amine hydrochloride should be stored in a cool, dark, and dry place under an inert atmosphere, as some amine salts can be hygroscopic and sensitive to air. Once in solution, the stability can be influenced by several factors. For short-term storage (days), it is recommended to keep aqueous solutions at 2-8°C and protected from light. For long-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.

Q2: How does pH affect the stability of 1-Benzylcyclobutan-1-amine hydrochloride in aqueous solutions?

The pH of a solution is a critical factor influencing the stability of amine hydrochlorides.[1] As a hydrochloride salt, this compound will form a mildly acidic solution in unbuffered water. The protonated amine is generally more stable to oxidation than the free base.

-

Acidic Conditions (pH < 7): In acidic solutions, the amine group is protonated (R-NH3+), which generally increases water solubility and can protect the amine from certain types of oxidative degradation.[2] However, very low pH (e.g., using strong acids like HCl) combined with high temperatures can potentially lead to hydrolysis, although this is more common with more complex molecules.[3][4]

-

Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases towards and beyond the pKa of the amine, the equilibrium will shift towards the unprotonated, free base form (R-NH2). This free amine is more nucleophilic and generally more susceptible to oxidative degradation.[5] Alkaline conditions, in particular, can accelerate the degradation of many pharmaceutical compounds.[5]

Therefore, for general use, maintaining a slightly acidic pH is often preferable for enhancing stability.

Q3: What is the potential for oxidative and photolytic degradation?

-

Oxidation: The amine functional group can be susceptible to oxidation. This can be accelerated by the presence of dissolved oxygen, trace metal ions (like Cu2+ or Fe3+), or exposure to oxidizing agents.[6] The degradation products can be complex, but often involve the formation of oxides or other related species.[5][6] To minimize oxidation, consider using de-gassed solvents and avoiding sources of metal ion contamination.

-

Photodegradation: Aromatic compounds and those with amine functional groups can be sensitive to light, particularly UV light.[7] Exposure to light can provide the energy to initiate photochemical reactions, leading to degradation. It is a standard practice to protect solutions of light-sensitive compounds by using amber vials or wrapping containers in aluminum foil.[3][7]

Q4: What are the recommended solvents for preparing stock solutions?

The choice of solvent depends on the intended application.

-

Aqueous Buffers: For many biological experiments, aqueous buffers are required. Phosphate-buffered saline (PBS) at pH 7.4 is common, but be aware that the compound will exist partially as the free base at this pH. A buffer with a slightly acidic pH (e.g., citrate buffer at pH 5-6) may offer better stability if compatible with your assay.

-

Organic Solvents: For preparing high-concentration stock solutions, organic solvents like DMSO or ethanol are often used. These are generally non-reactive and can be stored at low temperatures. However, it is crucial to ensure the final concentration of the organic solvent is compatible with and does not interfere with your downstream experiments.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Action |

| Inconsistent or non-reproducible experimental results (e.g., in cell-based assays). | Degradation of the compound in the stock solution or working solution. | 1. Prepare a fresh stock solution from solid material. 2. Perform a simple stability check using the protocol outlined in the "Forced Degradation Study" section. 3. Analyze the solution for the presence of degradation products using HPLC. |

| Precipitate forms in the aqueous solution upon storage. | The solution may be supersaturated, or the pH may have shifted, reducing the solubility of the hydrochloride salt or causing the precipitation of the free base. | 1. Ensure the concentration is within the solubility limits. 2. Check and adjust the pH of the solution. Amine hydrochlorides are generally more soluble in acidic conditions.[2] 3. Consider using a co-solvent if compatible with your experiment. |

| The color of the solution changes over time. | This is often an indicator of chemical degradation, possibly due to oxidation or photolysis. | 1. Immediately discard the solution. 2. Prepare a fresh solution using de-gassed solvents and protect it from light. 3. Investigate the cause of degradation using a forced degradation study. |

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.[8][9] This involves subjecting the compound to stress conditions more severe than it would typically encounter.[8]

Objective: To identify the conditions under which 1-Benzylcyclobutan-1-amine hydrochloride degrades and to develop a stability-indicating analytical method.

Materials:

-

1-Benzylcyclobutan-1-amine hydrochloride

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Milli-Q or HPLC-grade water

-

HPLC system with a UV detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1-Benzylcyclobutan-1-amine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Keep 2 mL of the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose 2 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.

-

-

Sample Analysis:

-

After the incubation period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

-

Analyze all samples, including a non-stressed control, by a suitable HPLC method (see Protocol 2).

-

-

Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8]

Objective: To develop an HPLC method that can separate 1-Benzylcyclobutan-1-amine hydrochloride from its potential degradation products.

Starting HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely around 210-220 nm for the amine and benzyl groups.

-

Injection Volume: 10 µL

Method Development Workflow:

-

Inject a standard solution of 1-Benzylcyclobutan-1-amine hydrochloride to determine its retention time.

-

Inject the samples from the forced degradation study that showed the most significant degradation.

-

Evaluate the chromatograms for the resolution between the parent peak and any new degradation peaks.

-

If co-elution occurs, optimize the gradient, mobile phase composition (e.g., try methanol instead of acetonitrile, or a different buffer like phosphate), or column chemistry.

-

The goal is to achieve baseline separation for all significant peaks.

Data Interpretation and Visualization

Data Summary Table

The results from your forced degradation study can be summarized in a table like the one below.

| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 M HCl | 24 | 60 | e.g., 5% | e.g., 1 |

| 0.1 M NaOH | 24 | 60 | e.g., 15% | e.g., 2 |

| 3% H₂O₂ | 24 | Room Temp | e.g., 25% | e.g., 3 |

| Thermal | 24 | 60 | e.g., <1% | e.g., 0 |

| Photolytic | 24 | Room Temp | e.g., 8% | e.g., 1 |

Visualizing Workflows and Pathways

Hypothetical Degradation Pathway

Caption: Hypothetical degradation pathways for an amine compound.

Stability Study Workflow

Caption: Workflow for conducting a solution stability study.

References

-

SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Băbeanu, N., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Pharmaceuticals, 17(4), 458. Retrieved from [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 3(1), 1-24. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

ResearchGate. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. Retrieved from [Link]

-

Pavli, V., & Kmetec, V. (2006). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Biological & Pharmaceutical Bulletin, 29(11), 2160-2167. Retrieved from [Link]

-

ResearchGate. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. Retrieved from [Link]

-

Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

-

Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202. Retrieved from [Link]

-

Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Retrieved from [Link]

-

Baertschi, S. W., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences, 108(1), 129-140. Retrieved from [Link]

-

University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]

-

Academia.edu. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]

-

Jeromen, A., et al. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 26(21), 6548. Retrieved from [Link]

Sources

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. quora.com [quora.com]

- 3. japsonline.com [japsonline.com]

- 4. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

Technical Support Center: Purification of 1-Benzylcyclobutan-1-amine Hydrochloride

Welcome to the dedicated technical support guide for 1-Benzylcyclobutan-1-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable research intermediate. As drug development professionals, we understand that purity is paramount. The unique structure of this molecule, featuring a strained cyclobutane ring and a basic amine center, presents specific purification challenges that require a nuanced approach.[1][2][3] This guide is designed to equip you with the expert insights and validated protocols necessary to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter in the lab. Each issue is analyzed from a mechanistic standpoint, followed by a detailed, field-proven protocol for its resolution.

Q1: My final product has a persistent yellow or brown tint. What's causing this and how do I fix it?

Expert Analysis: Color in amine-containing compounds often arises from the oxidation of the amine functionality, particularly when it is in its free-base form. Even trace amounts of the free amine can oxidize upon exposure to air, leading to highly colored minor impurities. The issue can be exacerbated by residual metallic catalysts from preceding synthetic steps or thermal stress.

Recommended Solution: Activated Carbon Decolorization during Recrystallization This protocol leverages the high surface area of activated carbon to adsorb the colored impurities from the solution before crystallization.

Protocol: Charcoal Treatment

-

Dissolution: In an Erlenmeyer flask, dissolve the crude, colored 1-Benzylcyclobutan-1-amine hydrochloride in the minimum amount of a suitable boiling solvent (e.g., isopropanol, ethanol).

-

Carbon Addition: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Scientist's Note: Using an excess of charcoal will significantly reduce your yield due to the non-specific adsorption of your product.

-

Hot Filtration: Gently swirl the hot mixture for 2-5 minutes. To remove the carbon, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Concentrate the filtered solution by boiling off a small amount of solvent until it is saturated. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

-

Isolation: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Q2: My NMR spectrum shows residual solvents (e.g., EtOAc, Ether, IPA) that I can't remove under high vacuum.

Expert Analysis: This is a classic sign of solvent inclusion, where solvent molecules are trapped within the crystal lattice as it forms. This is particularly common when crystallization occurs too rapidly or when there is a strong molecular affinity between the product and the solvent. High vacuum is often ineffective at removing these entrapped molecules.

Recommended Solution: Trituration or Re-slurrying Trituration involves suspending the solid in a liquid in which it is insoluble. The process breaks down the crystalline structure, allowing the trapped solvent to be washed away while your insoluble product remains a solid.

Protocol: Trituration with a Non-Solvent

-

Solvent Selection: Choose a non-solvent in which your product, 1-Benzylcyclobutan-1-amine hydrochloride, has negligible solubility. Diethyl ether or hexanes are excellent first choices.

-

Procedure: Place the solid material in a flask. Add a sufficient volume of the non-solvent to create a stirrable slurry.

-

Agitation: Using a magnetic stir bar or a spatula, vigorously agitate the slurry for 15-30 minutes at room temperature. You should observe the solid breaking down into a finer powder.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with fresh, cold non-solvent.

-

Drying: Dry the purified solid under high vacuum. The volatile non-solvent used for trituration will be easily removed, leaving your product free of the original trapped solvent.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals.

Expert Analysis: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution separates into two liquid phases instead of forming a solid crystal lattice.[4] This is common if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, leading to a depression of the freezing point.

Recommended Solutions:

-

Lower the Solution Temperature: Before adding the anti-solvent, allow the solution of your compound in the "good" solvent to cool slightly below its boiling point.

-

Increase Solvent Volume: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution to reduce the saturation level before cooling.

-

Slow Anti-Solvent Addition: Add the "bad" solvent (anti-solvent) much more slowly while vigorously stirring the solution at a slightly reduced temperature. This maintains a state of metastable saturation conducive to crystal nucleation rather than phase separation.

-

Induce Crystallization: If an oil has already formed, try scratching the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches provide a nucleation point for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying crude 1-Benzylcyclobutan-1-amine hydrochloride?

Expert Analysis: A multi-step approach is often the most robust. The optimal strategy depends on the nature of the impurities identified in your crude material (e.g., via TLC or crude NMR). We recommend a decision-based workflow to select the most efficient process.

Recommended Workflow:

Caption: Decision workflow for purification.

Protocol: Acid-Base Extraction This is highly effective for removing non-basic or neutral organic impurities.

-

Dissolve the crude hydrochloride salt in water or dilute aqueous HCl.

-

Wash this aqueous solution with an organic solvent like dichloromethane or ethyl acetate. Your product will remain in the aqueous layer, while neutral/acidic impurities will move to the organic layer.

-

Discard the organic layer.

-

Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 2M NaOH) until the pH is >10. The free amine of your product will precipitate or form an oil.

-

Extract the free amine into a fresh organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Re-form the hydrochloride salt by dissolving the free amine in a minimal amount of a solvent like isopropanol and adding a stoichiometric amount of HCl (e.g., as a solution in diethyl ether or isopropanol) before proceeding to recrystallization.

Q2: What are the best solvent systems for the recrystallization of 1-Benzylcyclobutan-1-amine hydrochloride?

Expert Analysis: The key to successful recrystallization is selecting a solvent or solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[5] For amine hydrochlorides, which are polar salts, polar protic solvents are often a good starting point.

Solvent Selection Table

| Category | Solvents | Rationale & Expert Notes |

| Good Solvents | Methanol, Ethanol, Isopropanol (IPA) | The product is typically very soluble in these alcohols, especially when hot. Methanol is often too good a solvent, leading to low recovery unless an anti-solvent is used. Isopropanol is frequently an excellent choice for single-solvent recrystallization. |

| Anti-Solvents (Poor Solvents) | Diethyl Ether, Methyl tert-Butyl Ether (MTBE), Ethyl Acetate, Hexanes, Toluene | The product should have very low solubility in these solvents. They are added to a hot, dissolved solution of the product in a "good solvent" to induce precipitation upon cooling. Ethers are particularly effective anti-solvents for hydrochloride salts. |

| Recommended Solvent Systems | Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, Methanol/MTBE | These combinations offer excellent control over the crystallization process. Dissolve the compound in a minimal amount of the hot alcohol, then slowly add the anti-solvent until the solution becomes faintly turbid. Re-clarify with a drop of hot alcohol before slow cooling.[4] |

Q3: Is this molecule stable? Are there degradation concerns during purification?

Expert Analysis: There are two main points of potential instability: the amine and the cyclobutane ring.

-

Amine Stability: As a hydrochloride salt, the amine is protonated and therefore protected from oxidation. The free amine form, however, is susceptible to air oxidation. It is best practice to handle the free amine under an inert atmosphere (like nitrogen or argon) and not to store it for extended periods.

-

Cyclobutane Ring Stability: Cyclobutane rings possess significant ring strain (approx. 26 kcal/mol) compared to their acyclic or larger-ring counterparts.[1][2] This strain makes them more susceptible to ring-opening reactions under harsh conditions (e.g., strong acids, high temperatures, or certain catalytic processes).[6][7] However, under standard purification conditions such as recrystallization or acid-base extraction at moderate temperatures, the 1-benzylcyclobutan-1-amine structure is generally robust and stable. Avoid prolonged exposure to strong acids at high temperatures.

Q4: Can I use standard silica gel column chromatography for purification?

Expert Analysis: While possible, it is often challenging. Primary amines and their hydrochloride salts are basic and can interact very strongly with the acidic silanol groups on the surface of standard silica gel.[4] This can lead to several problems:

-

Poor Separation: The compound may streak badly or fail to elute from the column entirely.

-

Irreversible Adsorption: A portion of your product can be permanently lost on the column.

-

On-Column Degradation: The acidic nature of silica can sometimes catalyze side reactions.

Recommended Alternatives:

-

Modified Mobile Phase: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a 1-2% solution of 7N ammonia in methanol. This deactivates the acidic sites on the silica gel, allowing for better elution of the amine.

-

Alternative Stationary Phases: Consider using a more inert stationary phase like basic alumina or employing reverse-phase chromatography.

-

Purify a Protected Intermediate: A highly effective strategy in drug development is to purify a protected version of the amine (e.g., the Boc- or Cbz-protected amine), which is typically a neutral, well-behaved compound on silica gel. The protecting group is then removed in a clean, final step to yield the pure amine, which can then be converted to the hydrochloride salt.[8]

References

-

Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71742397, (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

-

Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

-

MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

-

Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2885–2940. Retrieved from [Link]

- Google Patents. (n.d.). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18332449, 1-Methylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

-

Dadashzadeh, K., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1421. Retrieved from [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Society Reviews, 32(1), 36-51. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

-

MDPI. (2021). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.

-

Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

- Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

-

ACS Publications. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

-

Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Technical Support Center: Synthesis of 1-Benzylcyclobutan-1-amine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Benzylcyclobutan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this valuable compound. Our focus is on anticipating and resolving common challenges, particularly the formation of side products, to enable the efficient and high-purity production of the target molecule.

I. Introduction to the Synthesis

The most common and efficient method for the synthesis of 1-Benzylcyclobutan-1-amine is the reductive amination of 1-benzylcyclobutanone. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2][3] The resulting amine is then typically converted to its hydrochloride salt for improved stability and ease of handling.

While seemingly straightforward, this synthesis can be prone to the formation of specific side products that complicate purification and reduce yield. This guide will address these potential pitfalls and provide practical, evidence-based solutions.

II. Reaction Pathway and Potential Side Products

The primary reaction and the most common side reactions are illustrated below. Understanding these pathways is crucial for effective troubleshooting.

Caption: Reaction scheme for the synthesis of 1-Benzylcyclobutan-1-amine showing the desired pathway and major side reactions.

III. Troubleshooting Guide

This section is formatted as a series of questions that you might ask when encountering issues during your synthesis, followed by detailed answers and actionable solutions.

Question 1: My reaction mixture is complex, and I suspect the formation of a major, less polar side product. What is it likely to be and how can I confirm its identity?

Answer:

The most probable less polar side product is the secondary amine, Bis(1-benzylcyclobutyl)amine . This impurity arises from the reaction of the newly formed primary amine product with the remaining 1-benzylcyclobutanone starting material to form a new imine, which is subsequently reduced.[1]

Confirmation of Identity:

-

TLC Analysis: The secondary amine will have a higher Rf value (be less polar) than the desired primary amine.

-

Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of Bis(1-benzylcyclobutyl)amine.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the secondary amine will lack the characteristic -NH₂ protons of the primary amine. You would expect to see complex multiplets for the cyclobutyl and benzyl protons. The integration of the aromatic protons to the aliphatic protons will be significantly different from the desired product.

Mitigation Strategies:

-

Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) to outcompete the primary amine product for reaction with the ketone.

-

Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This ensures that the imine formed from ammonia is reduced before the primary amine product has a chance to react with unreacted ketone.

-

Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the rate of secondary amine formation more than the rate of the desired primary amine formation.

Question 2: My NMR spectrum shows signals that I cannot attribute to my starting material or the desired product. How can I identify other potential side products?

Answer:

Besides the secondary amine, another common side product is 1-benzylcyclobutanol . This is formed by the direct reduction of the starting ketone, 1-benzylcyclobutanone, by the reducing agent. This is more likely to occur if a less selective reducing agent is used or if the reaction conditions are not optimal for imine formation.

Identification of 1-Benzylcyclobutanol:

-

¹H NMR Spectroscopy: Look for a characteristic singlet or a broad peak for the hydroxyl (-OH) proton. The benzylic protons will likely appear as a singlet, and the cyclobutyl protons will show complex multiplets.

-

¹³C NMR Spectroscopy: The carbon bearing the hydroxyl group will appear in the range of 60-80 ppm.

Mitigation Strategies:

-

Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4] Sodium borohydride (NaBH₄) is less selective and more likely to reduce the ketone.[5]

-

pH Control: Maintain the reaction pH in the optimal range for imine formation (typically weakly acidic, around pH 5-6). This favors the formation of the imine intermediate over the direct reduction of the ketone.[1]

-

Pre-formation of the Imine: In some cases, it may be beneficial to stir the ketone and ammonia source together for a period before adding the reducing agent to allow for imine formation.

Question 3: I am struggling to purify my 1-Benzylcyclobutan-1-amine hydrochloride. Recrystallization is proving difficult. What are the best practices for purification?

Answer:

Purification of the hydrochloride salt can be challenging due to its solubility in polar solvents. The key is to find a suitable solvent system for recrystallization.

Recommended Purification Protocol: Recrystallization of the Hydrochloride Salt

-

Solvent Selection: A mixed solvent system is often effective. A good starting point is a polar solvent in which the salt is soluble when hot (e.g., isopropanol, ethanol) and a less polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate).

-

Procedure: a. Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent (e.g., isopropanol). b. Slowly add the less polar solvent (e.g., diethyl ether) dropwise to the hot solution until a slight turbidity persists. c. Add a few drops of the hot polar solvent back to the mixture until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold, less polar solvent. f. Dry the crystals under vacuum.

Troubleshooting Recrystallization:

-

Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or too rapid cooling. Try using a more dilute solution or allowing the solution to cool more slowly.

-